Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate
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Overview
Description
Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate is a chemical compound belonging to the thiazole carboxylate family. It is characterized by its molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol
Mechanism of Action
Target of Action
Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate, also known as ethyl 6-hydroxy-1,3-benzothiazole-2-carboxylate, is a compound that has been studied for its potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It has been associated with the development, progression, aggressiveness, and metastasis of many solid tumors .
Mode of Action
The compound interacts with its target, EGFR, by binding to it and inhibiting its function . This inhibition can lead to a decrease in the growth and proliferation of cancer cells that overexpress EGFR . The exact binding mechanism and the resulting changes are still under investigation.
Biochemical Pathways
Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems
Result of Action
The compound’s action results in cytotoxic effects against cancer cell lines that highly express EGFR, such as A549, HeLa, and SW480 . It exhibits moderate to excellent potency against these cell lines and weak cytotoxic effects against HepG2, a cell line that expresses EGFR at lower levels . This suggests that the compound’s cytotoxic effects are likely due to its inhibition of EGFR .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not yet fully understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is stored at a temperature of 28°C , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-oxo-benzo[d]thiazole-2-carboxylate.
Reduction: Formation of 6-amino-benzo[d]thiazole-2-carboxylate.
Substitution: Formation of 6-hydroxybenzo[d]thiazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxybenzo[d]thiazole-2-carbonitrile: Similar structure but with a nitrile group instead of an ester group.
Benzo[d]thiazole-2-carboxamide: Contains an amide group instead of an ester group.
Uniqueness
Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility in organic solvents, making it more suitable for certain synthetic applications compared to its amide or nitrile counterparts .
Properties
IUPAC Name |
ethyl 6-hydroxy-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)9-11-7-4-3-6(12)5-8(7)15-9/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWMUUYSJMDDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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